

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *4-Bromo-2,6-difluorophenylacetic acid*

Cat. No.: *B122118*

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4-Bromo-2,6-difluorophenylacetic acid, identified by the CAS Number 537033-54-8, is a highly functionalized synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique trifecta of reactive sites—a carboxylic acid, a bromine atom, and a sterically constrained difluorinated aromatic ring—offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of two fluorine atoms ortho to the acetic acid side chain imparts profound effects on the molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. These features are highly desirable in drug design for modulating pharmacokinetics and pharmacodynamics.^{[1][2]}

This guide provides an in-depth analysis of **4-Bromo-2,6-difluorophenylacetic acid**, covering its core properties, a plausible and detailed synthetic pathway, its strategic applications in drug discovery, and essential safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this potent intermediate in their research and development pipelines.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The data presented below has been aggregated from chemical databases and inferred from structurally related analogs.

Key Properties Summary

Property	Value	Source / Rationale
CAS Number	537033-54-8	Chemcd Database
Molecular Formula	C ₈ H ₅ BrF ₂ O ₂	Chemcd Database
Molecular Weight	251.03 g/mol	Chemcd Database
Appearance	White to off-white solid	Inferred from related compounds[3]
Melting Point	Data not readily available	The related 4-bromophenylacetic acid melts at 114-117 °C[4]
Solubility	Expected to be soluble in polar organic solvents (e.g., Ethanol, DMSO, THF)	Inferred from related compounds[4]
pKa	Expected to be lower (more acidic) than phenylacetic acid due to the electron-withdrawing fluorine atoms.	Standard chemical principles

Spectroscopic Characterization

While specific spectra for this exact compound are proprietary, its structure allows for predictable characterization by standard analytical methods.[5]

- ¹H NMR:** The proton NMR spectrum is expected to show two key signals: a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group, and a multiplet (likely a triplet due to coupling with the two equivalent fluorine atoms) for the two aromatic protons. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.
- ¹³C NMR:** The carbon NMR will be characterized by signals for the carbonyl carbon, the methylene carbon, and four distinct aromatic carbon signals. The carbons bonded to fluorine will show characteristic splitting (C-F coupling).

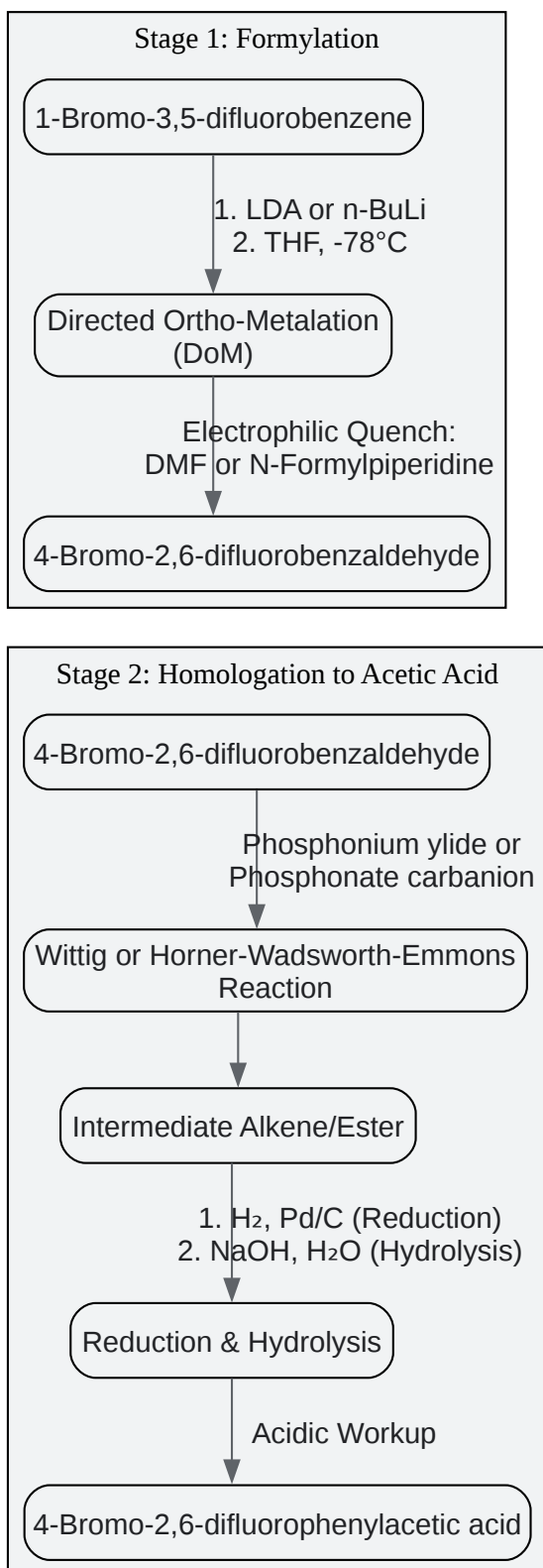
- Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Part 2: Synthesis Pathway and Mechanistic Rationale

The synthesis of **4-Bromo-2,6-difluorophenylacetic acid** is not trivial and requires a multi-step approach. A logical and efficient pathway begins with a commercially available starting material, 1-bromo-3,5-difluorobenzene. The proposed synthesis leverages modern organometallic chemistry to achieve the desired substitution pattern.

Proposed Synthetic Workflow

The synthesis can be logically divided into two primary stages: first, the introduction of a one-carbon unit at the 4-position to form an aldehyde intermediate, and second, the conversion of this aldehyde to the final phenylacetic acid product.



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Caption: Proposed two-stage synthesis of **4-Bromo-2,6-difluorophenylacetic acid**.

Step-by-Step Experimental Protocol (Conceptual)

Stage 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde^[6]

- **Reaction Setup:** A flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.
- **Deprotonation:** 1-Bromo-3,5-difluorobenzene is dissolved in anhydrous THF and added to the flask. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is added dropwise.
 - **Causality:** The fluorine atoms are potent ortho-directing groups for metalation. The strong base selectively removes the proton between the two fluorine atoms (the most acidic aromatic proton), generating a lithiated intermediate.
- **Electrophilic Quench:** An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. The reaction is allowed to stir at low temperature before slowly warming.^[6]
 - **Causality:** The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon acidic workup, collapses to yield the target aldehyde.
- **Workup and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-Bromo-2,6-difluorobenzaldehyde.

Stage 2: Conversion to **4-Bromo-2,6-difluorophenylacetic acid**

- **Homologation:** The aldehyde from Stage 1 is subjected to a carbon-carbon bond-forming reaction to add the required two-carbon unit. A Horner-Wadsworth-Emmons reaction is ideal. The aldehyde is reacted with a phosphonate ester (e.g., triethyl phosphonoacetate) in the presence of a base like sodium hydride (NaH).

- Causality: The base deprotonates the phosphonate ester, creating a stabilized carbanion that attacks the aldehyde. The subsequent elimination of the phosphate byproduct forms an α,β -unsaturated ester.
- Reduction and Saponification: The resulting unsaturated ester is then reduced. This can be achieved via catalytic hydrogenation (H_2 gas over a Palladium on Carbon catalyst) to saturate the double bond. Following reduction, the ester is saponified (hydrolyzed) using a strong base like sodium hydroxide in an aqueous/alcoholic solvent mixture.
 - Causality: Hydrogenation reduces the alkene to an alkane. Saponification cleaves the ester bond, forming the sodium salt of the carboxylic acid.
- Final Acidification: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to a pH of ~ 2 . This protonates the carboxylate salt, precipitating the final product, **4-Bromo-2,6-difluorophenylacetic acid**. The solid can then be collected by filtration, washed, and dried.

Part 3: Applications in Drug Discovery and Development

The strategic value of **4-Bromo-2,6-difluorophenylacetic acid** lies in its utility as a scaffold that can be elaborated into more complex drug candidates. The fluorine and bromine atoms are not mere placeholders but active contributors to the molecule's potential biological activity.

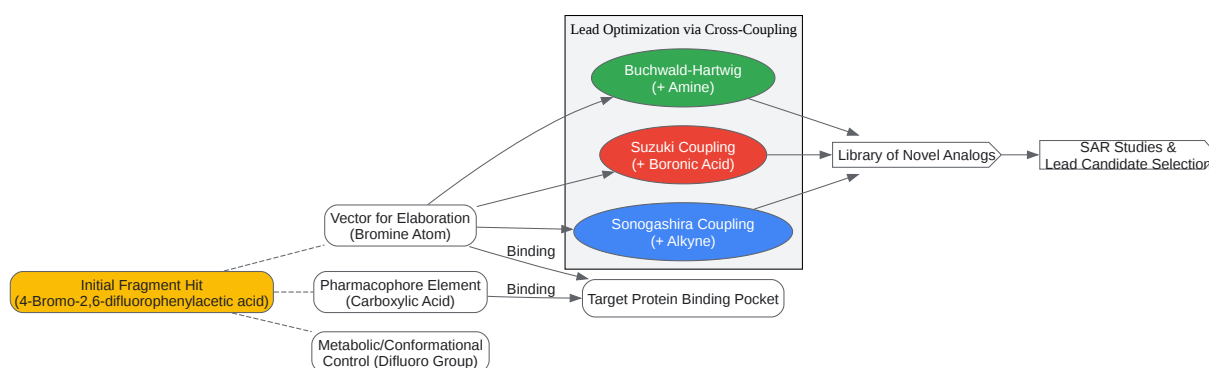
The Role of Halogenation in Drug Design

- Fluorine Substitution: The two ortho-fluorine atoms are critical. They are potent electron-withdrawing groups, which lowers the pKa of the carboxylic acid, potentially affecting its interaction with biological targets. Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.^{[1][2]} The steric bulk of the fluorine atoms also restricts the rotation of the phenyl ring, locking the molecule into a preferred conformation which can improve binding affinity to a target protein.
- Bromine as a Synthetic Handle: The bromine atom is an exceptionally versatile functional group for further chemical modification. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig

amination. This allows for the facile introduction of diverse aryl, alkyl, or nitrogen-containing groups at this position.

Logical Workflow in Fragment-Based Drug Discovery (FBDD)

This compound can be viewed as a high-value fragment for FBDD campaigns. Its properties allow for systematic exploration of the chemical space around a biological target.



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Phone: (601) 213-4426

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